[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea
Description
[(Z)-({1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea is a thiourea derivative characterized by a pyrrole ring substituted with a trifluoromethoxy (-OCF₃) phenyl group at the 1-position. The Z-configuration of the imine group (C=N) in the methylideneamino linker confers stereochemical specificity, which may influence its molecular interactions and reactivity. The thiourea (-NH-CS-NH₂) moiety is a critical pharmacophore in many bioactive molecules, known for its hydrogen-bonding capacity and metal-chelating properties .
Properties
IUPAC Name |
[(Z)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)21-11-5-3-9(4-6-11)20-7-1-2-10(20)8-18-19-12(17)22/h1-8H,(H3,17,19,22)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZDTLGRFLMJO-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=S)N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N\NC(=S)N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea typically involves the condensation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organocatalysts.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of protein function. The thiourea moiety can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Thiourea derivatives exhibit diverse biological activities and structural motifs. Below is a comparative analysis with structurally related compounds:
2.1. Substituent Effects on Reactivity and Bioactivity
[(Z)-({1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea Substituents: Trifluoromethoxy phenyl, pyrrole, thiourea. Key Features: The electron-withdrawing -OCF₃ group may reduce electron density on the aromatic ring, affecting π-π stacking interactions. The pyrrole ring could participate in hydrogen bonding via its NH group.
3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea Substituents: Hydroxyphenyl, methylphenyl. Key Features: The E-configuration of the imine group and intramolecular hydrogen bonding between the hydroxyl and thiourea groups stabilize the planar conformation. This structural rigidity may enhance binding to biological targets.
5-Thiazolo[4,5-d]pyrimidine Derivatives Substituents: Phenyl, thieno-pyrimidine. Key Features: The fused thiazolo-pyrimidine core enables π-stacking and dipole interactions. Microwave-assisted synthesis (DMF, acetic acid) improves yield compared to conventional methods.
2.3. Pharmacological Potential
- The target compound’s trifluoromethoxy group may enhance membrane permeability, a trait leveraged in fluorinated drug design.
2.4. Structural Analysis Techniques
Crystallographic studies of similar thioureas (e.g., ) utilize programs like SHELXL and ORTEP-III for refinement and visualization . For the target compound, such tools would clarify its Z-configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies.
Data Table: Key Comparative Features
Biological Activity
The compound [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea , with the CAS number 551921-76-7 , is a thiourea derivative known for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C13H11F3N4OS , with a molecular weight of 328.32 g/mol . The presence of a trifluoromethoxy group and a pyrrole ring contributes to its unique chemical behavior and potential biological interactions.
Synthesis and Characterization
The synthesis of [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity (MIC, µg/mL) | Target Organism |
|---|---|---|
| [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea | TBD | TBD |
| Thiourea Derivative A | 5.0 | S. aureus |
| Thiourea Derivative B | 10.0 | E. coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Case Study : A study conducted on various thiourea derivatives showed that those with trifluoromethoxy substituents exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values ranged from 10 to 50 µM, indicating moderate to potent activity.
The proposed mechanism of action for thiourea derivatives often involves interaction with cellular targets such as enzymes or receptors involved in critical biochemical pathways. For instance, inhibition of tyrosinase activity has been noted in related compounds, leading to implications in skin-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
